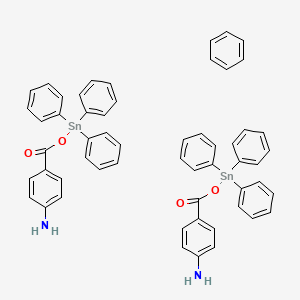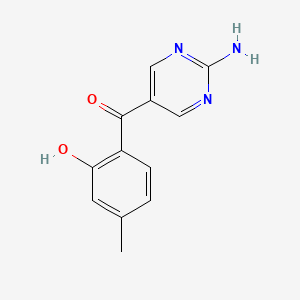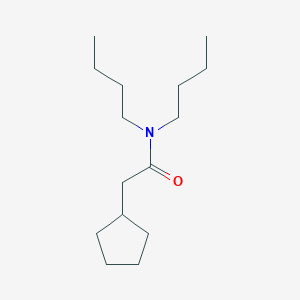
N-(2-Hydroxyethyl)-N,N,2-trimethylprop-2-en-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)-N,N,2-trimethylprop-2-en-1-aminium chloride is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial and scientific applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N,N,2-trimethylprop-2-en-1-aminium chloride typically involves the reaction of tertiary amines with ethylene oxide and hydrochloric acid. The process is carried out in two steps:
Reaction with Ethylene Oxide: Tertiary amines react with ethylene oxide under mild conditions to form hydroxyethyl derivatives.
Quaternization: The hydroxyethyl derivatives are then quaternized using hydrochloric acid to form the final quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-N,N,2-trimethylprop-2-en-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where the chloride ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and silver nitrate are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can produce various quaternary ammonium salts .
Scientific Research Applications
N-(2-Hydroxyethyl)-N,N,2-trimethylprop-2-en-1-aminium chloride has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments as a stabilizing agent.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of detergents, fabric softeners, and antistatic agents
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-N,N,2-trimethylprop-2-en-1-aminium chloride involves its interaction with cell membranes and proteins. The compound disrupts the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. It also interacts with proteins, altering their structure and function .
Comparison with Similar Compounds
Similar Compounds
Methyldiethanolamine: Another quaternary ammonium compound with similar surfactant properties.
N-(2-Hydroxyethyl)ethylenediamine: Used in similar applications but has different chemical properties.
Uniqueness
N-(2-Hydroxyethyl)-N,N,2-trimethylprop-2-en-1-aminium chloride is unique due to its specific chemical structure, which provides distinct surfactant properties and makes it suitable for a wide range of applications. Its ability to disrupt cell membranes and interact with proteins sets it apart from other similar compounds .
Properties
CAS No. |
91485-07-3 |
|---|---|
Molecular Formula |
C8H18ClNO |
Molecular Weight |
179.69 g/mol |
IUPAC Name |
2-hydroxyethyl-dimethyl-(2-methylprop-2-enyl)azanium;chloride |
InChI |
InChI=1S/C8H18NO.ClH/c1-8(2)7-9(3,4)5-6-10;/h10H,1,5-7H2,2-4H3;1H/q+1;/p-1 |
InChI Key |
HKFDCPLSHRTXMW-UHFFFAOYSA-M |
Canonical SMILES |
CC(=C)C[N+](C)(C)CCO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


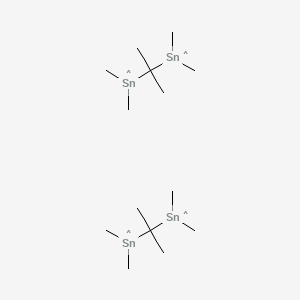
![Carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester](/img/structure/B14348589.png)
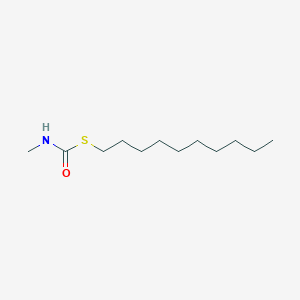
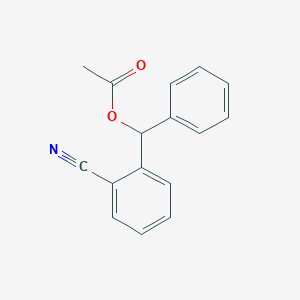

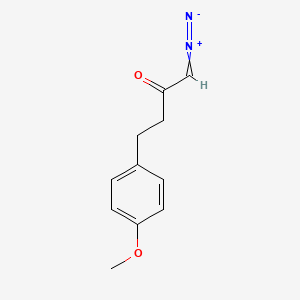
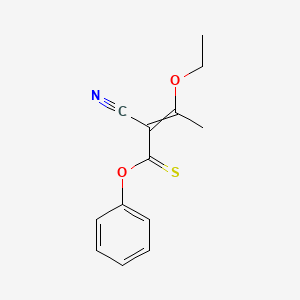
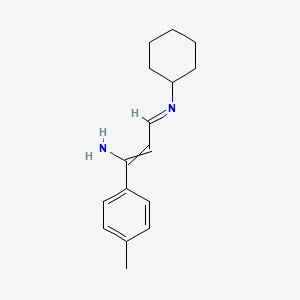
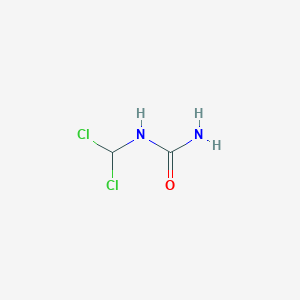
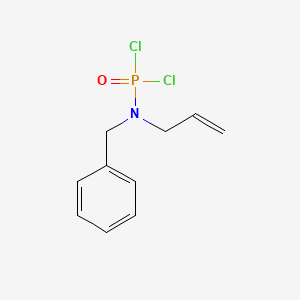
![Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate](/img/structure/B14348649.png)
